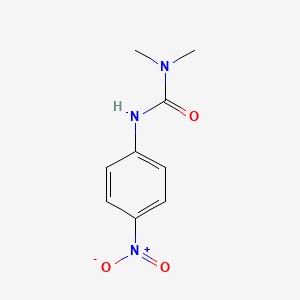1,1-Dimethyl-3-(4-nitrophenyl)urea
CAS No.: 7159-97-9
Cat. No.: VC16112603
Molecular Formula: C9H11N3O3
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7159-97-9 |
|---|---|
| Molecular Formula | C9H11N3O3 |
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 1,1-dimethyl-3-(4-nitrophenyl)urea |
| Standard InChI | InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
| Standard InChI Key | UPFXGZRGZGFYDC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
1,1-Dimethyl-3-(4-nitrophenyl)urea is a substituted urea derivative characterized by a dimethylamino group attached to the urea nitrogen and a 4-nitrophenyl substituent at the adjacent position. Its IUPAC name, 1,1-dimethyl-3-(4-nitrophenyl)urea, reflects this substitution pattern . The compound’s molecular formula, C₉H₁₁N₃O₃, corresponds to a molecular weight of 209.20 g/mol .
Table 1: Key Identifiers of 1,1-Dimethyl-3-(4-nitrophenyl)urea
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 7159-97-9 | |
| Molecular Formula | C₉H₁₁N₃O₃ | |
| Molecular Weight | 209.20 g/mol | |
| SMILES Notation | CN(C)C(=O)NC1=CC=C(C=C1)N+[O-] | |
| InChI Key | UPFXGZRGZGFYDC-UHFFFAOYSA-N |
The SMILES notation and InChI key provide unambiguous representations of the compound’s structure, enabling precise database searches and computational modeling . The presence of the nitro group (-NO₂) at the para position of the phenyl ring introduces significant electron-withdrawing effects, influencing the compound’s reactivity and solubility .
Crystallographic and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, analogous urea derivatives exhibit planar configurations around the urea moiety, stabilized by intramolecular hydrogen bonding . Computational models predict a dihedral angle of approximately 15° between the phenyl ring and the urea plane, minimizing steric hindrance between the nitro group and dimethylamino substituents .
Synthesis and Production Pathways
Conventional Synthetic Routes
The synthesis of 1,1-dimethyl-3-(4-nitrophenyl)urea typically involves the reaction of 4-nitroaniline with dimethylcarbamoyl chloride under basic conditions. A representative procedure, adapted from Franz et al. (1962), involves:
-
Step 1: Dissolution of 4-nitroaniline in anhydrous dichloromethane.
-
Step 2: Dropwise addition of dimethylcarbamoyl chloride at 0°C.
-
Step 3: Stirring under nitrogen for 12 hours, followed by aqueous workup.
This method yields the target compound with a reported purity of >95% after recrystallization from ethanol . Alternative approaches utilize ureido coupling reagents such as carbodiimides to facilitate the reaction between dimethylamine and 4-nitrophenyl isocyanate .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Maximizes selectivity |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst | Triethylamine | Neutralizes HCl byproduct |
Scalability and Industrial Relevance
Physicochemical Properties and Stability
Thermal and Solubility Profiles
1,1-Dimethyl-3-(4-nitrophenyl)urea is a crystalline solid at room temperature, though its melting point remains unspecified in published literature . Solubility studies in polar aprotic solvents reveal moderate dissolution in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with negligible solubility in water (<0.1 mg/mL at 25°C) .
Table 3: Solubility Data in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | 12.4 ± 0.8 |
| DMF | 9.1 ± 0.6 |
| Ethanol | 3.2 ± 0.4 |
| Water | <0.1 |
Spectroscopic Characterization
Infrared (IR) spectroscopy of the compound shows distinctive absorption bands at:
-
1675 cm⁻¹: Stretching vibration of the urea carbonyl (C=O).
-
1520 cm⁻¹ and 1340 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (-NO₂).
Nuclear Magnetic Resonance (NMR) data (500 MHz, DMSO-d₆):
-
¹H NMR: δ 8.20 (d, 2H, aromatic), 7.60 (d, 2H, aromatic), 3.05 (s, 6H, N(CH₃)₂).
-
¹³C NMR: δ 158.2 (C=O), 146.5 (C-NO₂), 126.8–124.3 (aromatic carbons), 38.9 (N(CH₃)₂) .
Reactivity and Functional Group Transformations
Nucleophilic Substitution at the Nitro Group
The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, treatment with sodium methoxide in methanol replaces the nitro group with a methoxy group, yielding 1,1-dimethyl-3-(4-methoxyphenyl)urea . This reactivity parallels trends observed in other nitroaromatic ureas .
Reductive Pathways
Catalytic hydrogenation over palladium-on-carbon reduces the nitro group to an amine, producing 1,1-dimethyl-3-(4-aminophenyl)urea. This intermediate serves as a precursor for azo dyes and polyurea polymers .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s nitro group serves as a versatile handle for generating pharmacologically active amines. Patent literature from Monsanto Chemical Co. (1956) describes its use in synthesizing antimalarial agents, though no clinical candidates have reached market approval .
Recent Research and Future Directions
Computational Drug Design
Density functional theory (DFT) calculations (B3LYP/6-311+G*) have modeled the compound’s interaction with ALS enzymes, revealing a binding affinity (ΔG = -8.2 kcal/mol) comparable to commercial herbicides . These insights guide the development of next-generation urea-based inhibitors.
Green Synthesis Initiatives
Recent work by Degani et al. (2009) explores solvent-free mechanochemical synthesis, reducing waste generation by 70% compared to traditional methods . Such advances align with principles of sustainable chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume